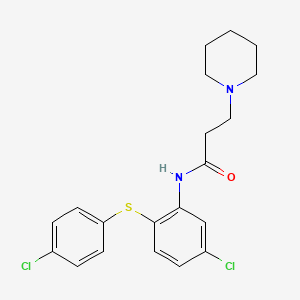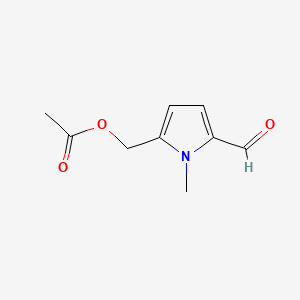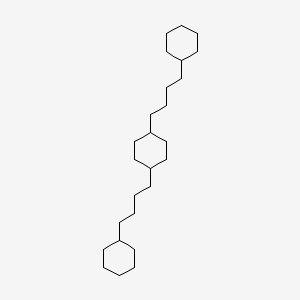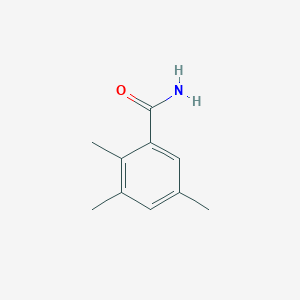
2,3,5-Trimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trimethylbenzamide is an organic compound belonging to the benzamide family. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of three methyl groups attached to the benzene ring at positions 2, 3, and 5, and an amide group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethylbenzamide can be achieved through the direct condensation of 2,3,5-trimethylbenzoic acid with ammonia or an amine. This reaction typically requires a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also gaining traction in industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used to reduce the amide group.
Substitution: Halogens (e.g., chlorine, bromine) or nitro groups can be introduced using reagents like chlorine gas (Cl₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products Formed
Oxidation: 2,3,5-Trimethylbenzoic acid.
Reduction: 2,3,5-Trimethylbenzylamine.
Substitution: Various substituted benzamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2,3,5-Trimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The methyl groups can also influence the compound’s hydrophobic interactions with biological membranes, affecting its distribution and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylbenzamide: Similar structure but with methyl groups at positions 2, 4, and 6.
2,3,5-Trimethylbenzoic acid: The carboxylic acid analog of 2,3,5-Trimethylbenzamide.
2,3,5-Trimethylbenzylamine: The amine analog of this compound.
Uniqueness
This compound is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of the amide group also allows for specific interactions with biological targets, making it a valuable compound in various research applications.
Propiedades
Número CAS |
4380-85-2 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
2,3,5-trimethylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-6-4-7(2)8(3)9(5-6)10(11)12/h4-5H,1-3H3,(H2,11,12) |
Clave InChI |
VASLPZRIDSXGTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(=O)N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


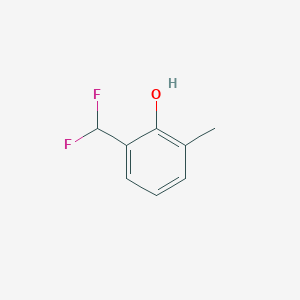
![5-Chloro-2-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13942905.png)
![1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13942918.png)
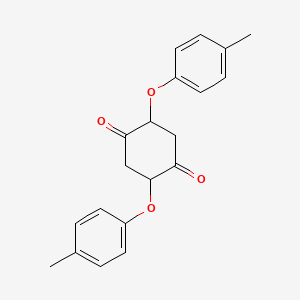
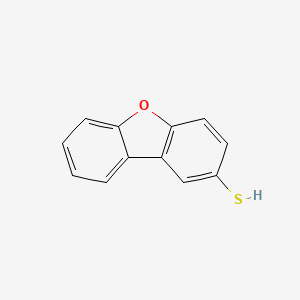
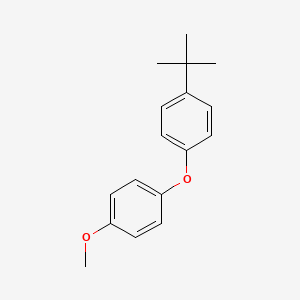

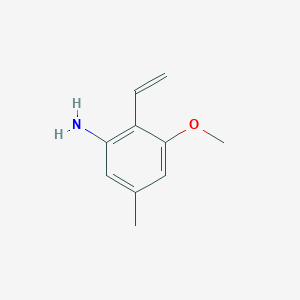
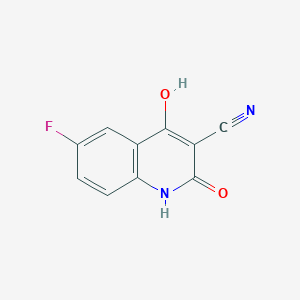
![3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine](/img/structure/B13942964.png)

